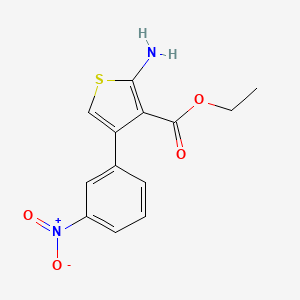

Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate

説明

Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate is a substituted thiophene derivative characterized by a 3-nitrophenyl group at the 4-position and an ethyl ester at the 3-position of the thiophene ring. This compound is synthesized via a Michael addition-cyclocondensation reaction between ethyl cyanoacetate and (Z)-2-(3-nitrobenzylidene)-1-benzo[b]thiophen-3(2H)-one in ethanol, catalyzed by piperidine, yielding a tricyclic heterocyclic structure . The molecule exhibits planar fused rings (thiophene, benzene, and pyran) with a dihedral angle of 86.90° between the fused ring system and the 3-nitrophenyl group, influencing its crystal packing via N–H⋯O hydrogen bonds and π-π interactions .

The nitro group enhances electrophilicity, making it a candidate for further functionalization or as a precursor in drug discovery.

特性

IUPAC Name |

ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-2-19-13(16)11-10(7-20-12(11)14)8-4-3-5-9(6-8)15(17)18/h3-7H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLNLXISNQAKJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate typically involves the reaction of ethyl 2-amino-3-carboxylate with 3-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the thiophene ring. The reaction conditions generally include refluxing the reactants in ethanol for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions

Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiophenes.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in developing anti-inflammatory and anticancer agents. The presence of the nitro group enhances its reactivity, allowing for diverse chemical transformations that lead to biologically active compounds.

Case Study: Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, one study reported significant inhibitory effects on breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM . This suggests potential therapeutic applications in cancer treatment.

Organic Synthesis

Facilitating Complex Molecular Structures

In organic chemistry, this compound is employed to create complex molecules. It enables chemists to explore new compounds with potential therapeutic benefits through various reactions such as oxidation and substitution. The amino group allows for nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Material Science

Development of Advanced Materials

Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate is utilized in developing organic semiconductors and dyes, which are essential in electronics and photonics. Its unique structural features contribute to the performance of materials used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

| Application | Details |

|---|---|

| Organic Semiconductors | Used in the development of materials for electronic devices |

| Dyes | Contributes to the formulation of colorants for various applications |

Agricultural Chemicals

Formulating Agrochemicals

This compound finds applications in formulating agrochemicals, contributing to the development of effective pesticides and herbicides that enhance crop protection. Its biological activity can be harnessed to improve agricultural productivity while minimizing environmental impact.

Biochemical Research

Studying Biological Processes

Researchers utilize ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate to study enzyme interactions and metabolic pathways. This compound aids in understanding biological processes and disease mechanisms, providing insights that could lead to new therapeutic strategies.

Data Tables

Here are summarized findings from recent studies on the biological activity of ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate:

作用機序

The mechanism of action of Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and nitro groups. These interactions can lead to the modulation of biological pathways, resulting in its observed bioactivity .

類似化合物との比較

Structural and Substituent Variations

Thiophene-3-carboxylate derivatives vary primarily in substituents at the 4-position of the thiophene ring. Key analogs and their structural distinctions include:

Key Observations :

- Electron-withdrawing groups (e.g., NO2, CF3, Cl) increase electrophilicity, enhancing reactivity in nucleophilic substitutions or cycloadditions.

- Steric effects from substituents like ethyl or isopropyl (e.g., Ethyl 2-amino-4-isobutylthiophene-3-carboxylate ) influence crystal packing and solubility.

Trends :

Key Insights :

生物活性

Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate features a thiophene ring substituted with an amino group and a nitrophenyl moiety. The presence of the nitro group enhances its chemical reactivity, making it a candidate for various biological applications.

Antimicrobial Activity

Research has indicated that Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The minimum inhibitory concentration (MIC) values for these pathogens suggest that the compound can inhibit bacterial growth effectively, with reported MIC values in the range of 0.22 to 0.25 μg/mL for the most active derivatives .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies show that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer). The mechanism involves the modulation of apoptotic pathways, leading to increased expression of p53 and activation of caspase-3 .

Table 1: Anticancer Activity of Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.11 | Induction of apoptosis |

| HCT-15 | 0.76 | Modulation of p53 expression |

| U-937 | 1.47 | Activation of caspase pathways |

The biological activity of Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism. This inhibition can influence pharmacokinetics and drug interactions .

- Apoptotic Pathways : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death through the upregulation of pro-apoptotic factors .

Case Studies and Research Findings

Several studies have explored the potential applications of Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate:

- Antimicrobial Evaluation : A study conducted on various derivatives revealed that certain modifications enhance antimicrobial activity significantly compared to the parent compound .

- Anticancer Studies : Research indicates that structural modifications can lead to improved efficacy against specific cancer types, suggesting a structure-activity relationship (SAR) that could guide future drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。